molecular formula C10H10N2O4 B15246020 2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid CAS No. 885953-17-3

2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid

Cat. No.: B15246020
CAS No.: 885953-17-3
M. Wt: 222.20 g/mol
InChI Key: RMJUCYFAZHSRAU-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid is a complex organic compound belonging to the indene family Indene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups replacing the amino or nitro groups.

Scientific Research Applications

2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the nitro group, leading to different chemical and biological properties.

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group instead of a carboxylic acid group, affecting its reactivity and applications.

Uniqueness

2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

885953-17-3

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-amino-5-nitro-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c11-10(9(13)14)4-6-1-2-8(12(15)16)3-7(6)5-10/h1-3H,4-5,11H2,(H,13,14)

InChI Key

RMJUCYFAZHSRAU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(C(=O)O)N)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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